3-Amino-5-methylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of an amino group and a methyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methylbenzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including this compound, often involves a chlorine-fluorine exchange reaction. This process typically uses phase transfer catalysts like 18-crown-6-ether in acetonitrile to enhance the efficiency of the reaction . The generated sulfonyl chloride intermediates are then converted to sulfonyl fluorides under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a covalent probe for studying enzyme active sites and protein interactions.
Medicine: Potential use in developing protease inhibitors and diagnostic agents.
Industry: Utilized in the production of functional materials and fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-Amino-5-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inactivate enzymes by modifying their active sites, making it a valuable tool in biochemical research . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Used in radiolabeling for positron emission tomography (PET) imaging.
Uniqueness
3-Amino-5-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H8FNO2S |
---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-amino-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3 |
InChI-Schlüssel |
IQNFFFJNUDMDQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.